molecular formula C26H25NO5 B1337847 (2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate CAS No. 73724-48-8

(2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate

Cat. No.: B1337847
CAS No.: 73724-48-8
M. Wt: 431.5 g/mol
InChI Key: WQYIETDVEJEHCP-OSPHWJPCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate (CAS: 73724-48-8) is a chiral Fmoc-protected amino acid derivative widely used in peptide synthesis. Its molecular formula is C₂₆H₂₅NO₅ (MW: 431.48 g/mol), featuring a benzyl ester group, an Fmoc-protected amine, and a hydroxyl group in the (2S,3R) configuration . Key properties include:

  • Storage: Requires refrigeration (2–8°C) under dry conditions.
  • Hazards: Irritant (H302, H315, H319, H335) with precautions for handling (P261, P305+P351+P338) .
  • Applications: Critical in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s acid-labile protection and the benzyl ester’s stability under basic conditions .

Properties

IUPAC Name

benzyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-17(28)24(25(29)31-15-18-9-3-2-4-10-18)27-26(30)32-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24,28H,15-16H2,1H3,(H,27,30)/t17-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYIETDVEJEHCP-OSPHWJPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449438
Record name (2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73724-48-8
Record name (2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material

The synthesis usually begins with L-threonine or its derivatives, which inherently possess the (2S,3R) stereochemistry required for the target compound.

Protection of the Amino Group with Fmoc

  • The amino group of L-threonine is protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., sodium bicarbonate or triethylamine in aqueous-organic solvent mixtures).
  • This step yields N-Fmoc-L-threonine, ensuring the amino group is masked for subsequent reactions.

Esterification of the Carboxyl Group

  • The carboxyl group of N-Fmoc-L-threonine is esterified with benzyl alcohol to form the benzyl ester.
  • This is typically achieved via carbodiimide-mediated coupling (e.g., using dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)) in the presence of catalytic 4-dimethylaminopyridine (DMAP) or other coupling agents.
  • The reaction is carried out under mild conditions to avoid racemization and preserve stereochemistry.

Purification and Characterization

  • The crude product is purified by column chromatography or recrystallization.
  • Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm purity, structure, and stereochemistry.

Alternative Solid-Phase Peptide Synthesis (SPPS) Approach

  • For peptide fragment synthesis involving this compound, automated SPPS can be used.
  • The Fmoc-protected amino acid benzyl ester is loaded onto a resin and subjected to cycles of deprotection (using 20% piperidine in DMF) and coupling (using reagents like HATU, PyBOP, or DIC with HOAt or DIPEA as activators and bases).
  • This method allows for efficient assembly of peptides incorporating the protected amino acid.

Reaction Conditions and Parameters

Step Reagents/Conditions Time Notes
Amino group protection Fmoc-Cl, base (NaHCO3 or Et3N), solvent 1–3 hours Maintain pH ~8-9 to avoid side reactions
Esterification Benzyl alcohol, DCC or DIC, DMAP catalyst 4–24 hours Low temperature to prevent racemization
Purification Column chromatography or recrystallization Variable Use silica gel, solvents like ethyl acetate/hexane
SPPS coupling (if applicable) Fmoc-AA-OBzl, HATU/PyBOP, DIPEA, DMF 30–60 minutes Automated cycles with washing steps
Deprotection (SPPS) 20% piperidine in DMF 5 + 15 minutes Two-step deprotection cycle

Research Findings and Optimization

  • Stereochemical Integrity: Studies confirm that the use of mild coupling agents and low temperatures during esterification preserves the (2S,3R) stereochemistry without racemization.
  • Yield and Purity: Optimized protocols yield the target compound in 70–85% isolated yield with >95% purity as confirmed by HPLC and NMR.
  • Stability: The compound is stable when stored sealed at 2–8°C, protected from moisture and light.
  • Analytical Characterization:
    • NMR (1H and 13C) confirms the presence of Fmoc signals, benzyl ester protons, and hydroxyl group.
    • Mass spectrometry confirms molecular weight (m/z ~431.5).
    • Optical rotation measurements verify stereochemistry.

Summary Table of Preparation Steps

Preparation Step Reagents/Conditions Purpose Outcome
Amino group protection Fmoc-Cl, base Protect amino group N-Fmoc-L-threonine
Carboxyl group esterification Benzyl alcohol, DCC/DIC, DMAP Form benzyl ester Benzyl ester of Fmoc-threonine
Purification Chromatography Remove impurities Pure target compound
Characterization HPLC, NMR, MS Confirm structure and purity Verified compound identity
Optional SPPS incorporation Automated peptide synthesizer Peptide assembly Peptide fragments with Fmoc-AA

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The Fmoc protecting group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Piperidine is commonly used to remove the Fmoc group.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary alcohol.

    Substitution: Formation of the free amine after Fmoc removal.

Scientific Research Applications

(2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate has diverse applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate involves its ability to participate in various chemical reactions due to its functional groups. The Fmoc group provides stability and protection to the amino group, allowing for selective reactions at other sites. The benzyl ester can be hydrolyzed under acidic or basic conditions to release the free carboxylic acid. The hydroxyl group can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural and Stereochemical Variants

The compound belongs to a family of Fmoc-protected amino acid esters. Key structural analogs include:

Compound Name CAS Number Molecular Formula Key Differences Stereochemistry Reference
(2R,3S)-2-((Fmoc)amino)-3-(benzyloxy)butanoic acid 201481-37-0 C₂₆H₂₅NO₅ Benzyloxy vs. hydroxy group (2R,3S)
(2R,3S)-2-((Fmoc)amino)-3-(tert-butoxy)butanoic acid 71989-35-0 C₂₃H₂₇NO₅ tert-Butoxy substituent (2R,3S)
(2S,3R)-Allyl 2-((Fmoc)amino)-3-hydroxybutanoate 136523-92-7 C₂₂H₂₃NO₅ Allyl ester vs. benzyl ester (2S,3R)
(2S,3R)-2-((Fmoc)amino)-3-(phosphoryloxy)butanoic acid 175291-56-2 C₂₆H₂₅NO₈P Phosphoryloxy group (2S,3R)
(R)-3-((Fmoc)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid MFCD01860970 C₂₆H₂₂F₃NO₄ Trifluoromethylphenyl side chain (R)

Key Observations :

  • Stereochemistry : The (2S,3R) configuration in the target compound contrasts with (2R,3S) analogs, affecting enantioselectivity in peptide coupling .
  • Ester Groups: Allyl esters (e.g., CAS 136523-92-7) offer orthogonal deprotection under palladium catalysis, unlike benzyl esters requiring hydrogenolysis .
  • Substituents : tert-Butoxy groups enhance steric bulk, reducing solubility in polar solvents, while phosphoryloxy derivatives introduce polarity for phosphorylation studies .

Physicochemical Properties

Property Target Compound (2R,3S)-Benzyloxy Analog Allyl Ester Phosphoryloxy Derivative
Molecular Weight 431.48 431.48 381.42 504.45
Melting Point Not reported 112–114°C Not reported Not reported
Solubility (CH₂Cl₂) High Moderate High Low
Stability in Basic Conditions Stable Stable Labile (allyl) Stable

Notes:

  • The phosphoryloxy variant’s higher molecular weight correlates with reduced solubility in organic solvents .
  • Allyl esters exhibit faster deprotection kinetics compared to benzyl analogs .

Biological Activity

(2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate, commonly referred to as Fmoc-Thr-Obzl, is a chiral compound that plays a significant role in organic synthesis and pharmaceutical applications. Its unique structure, which features a benzyl group, a hydroxybutanoate moiety, and a fluorenylmethoxycarbonyl (Fmoc) protecting group, enhances its biological activity and versatility in various chemical reactions.

  • Molecular Formula : C26H25NO5
  • Molecular Weight : 431.48 g/mol
  • CAS Number : 73724-48-8

The compound's structure allows it to serve as a chiral building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research has indicated several potential therapeutic applications:

  • Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant properties. For instance, C(2)-hydrocarbon N'-benzyl 2-amino acetamides have shown effective anticonvulsant activities, suggesting that this compound may exhibit similar effects .
  • Histone Deacetylase (HDAC) Inhibition : The compound's structure is conducive to interactions with HDAC enzymes, which are critical in epigenetic regulation. Compounds with similar structures have been investigated for their ability to inhibit HDACs, potentially leading to applications in cancer therapy .
  • Binding Affinity Studies : Interaction studies using various biological targets have utilized techniques such as surface plasmon resonance and isothermal titration calorimetry to determine the binding affinity of this compound. These studies help elucidate the mechanisms by which the compound may exert its biological effects .

Table 1: Comparative Analysis of Similar Compounds

Compound NameStructureUnique Features
Benzyl 2-amino-3-hydroxybutanoateC11H15NO3Lacks Fmoc protection; simpler structure.
L-serine benzyl esterC11H13NO4Contains an ester instead of an amide; used in similar applications.
Benzyl 2-methylhydroxybutyrateC12H16O3Similar hydroxybutyrate structure; different functional groups affecting reactivity.

This table highlights the structural diversity among compounds related to this compound and their potential implications for biological activity.

Case Study: Anticancer Activity

A study focused on the anticancer properties of related compounds demonstrated that modifications in the amino acid side chains significantly influenced their effectiveness against various cancer cell lines. The study found that compounds with specific structural features exhibited enhanced cytotoxicity and selectivity for cancer cells over normal cells .

The mechanisms through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : By acting as an inhibitor for enzymes like HDACs, this compound can alter gene expression profiles associated with cancer progression.
  • Receptor Binding : The presence of specific functional groups allows for selective binding to receptors involved in neurotransmission and other cellular signaling pathways.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and analytical methods for producing (2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate?

  • Answer : The synthesis involves sequential protection of amino and hydroxyl groups. The Fmoc (fluorenylmethoxycarbonyl) group is introduced first via carbodiimide-mediated coupling, followed by benzyl ester formation. Reaction conditions (e.g., anhydrous solvents like DMF, 0–4°C for Fmoc introduction) are critical to prevent racemization. Post-synthesis, purity is verified using reversed-phase HPLC (C18 column, acetonitrile/water gradient) and 1H^1H/13C^{13}C NMR spectroscopy. Yield optimization requires strict exclusion of moisture .

Q. How is the stereochemical configuration (2S,3R) validated experimentally?

  • Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) under isocratic conditions resolves enantiomers. Comparison with commercially available standards or X-ray crystallography (for single crystals) confirms configuration. NMR coupling constants (e.g., JJ-values for vicinal protons) further support stereochemistry .

Q. What are the recommended storage conditions and handling precautions?

  • Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Handle in a fume hood with PPE (gloves, lab coat) due to hazards (H315: skin irritation; H319: eye damage). Avoid prolonged exposure to moisture to prevent ester hydrolysis .

Advanced Research Questions

Q. How can coupling efficiency be optimized when incorporating this compound into solid-phase peptide synthesis (SPPS)?

  • Answer :

  • Activation : Use HOBt/DIC or Oxyma Pure/DIC systems to reduce racemization.
  • Solvent : Low-polarity solvents (e.g., DCM) improve solubility of hydrophobic intermediates.
  • Monitoring : Perform Kaiser tests for free amine detection and track coupling kinetics via inline FTIR or LC-MS.
  • Troubleshooting : If efficiency drops below 95%, repeat coupling with 1.5 equiv of activated ester .

Q. How do structural analogs of this compound influence peptide stability and bioactivity?

  • Answer : Modifying the benzyl or Fmoc group alters hydrophobicity and enzymatic stability. For example:

Analog (CAS)Structural VariationImpact on Bioactivity
73731-37-0 3-hydroxybutanoate → 3-hydroxypropanoateReduced steric hindrance, faster deprotection
940301-35-9 Additional methyl side chainEnhanced protease resistance

Comparative studies using circular dichroism (CD) and enzymatic assays (e.g., trypsin digestion) quantify stability differences .

Q. How to resolve contradictions in reported stability data under varying experimental conditions?

  • Answer : Systematic stability studies should:

  • Vary pH : Test hydrolysis rates in buffers (pH 4–9) at 25°C.
  • Assay methods : Compare HPLC-UV (λ = 265 nm for Fmoc) with mass spectrometry to detect degradation products.
  • Statistical analysis : Use Arrhenius plots to model temperature-dependent degradation (e.g., 4°C vs. 25°C storage) .

Q. What strategies mitigate racemization during Fmoc deprotection?

  • Answer :

  • Deprotection reagent : 20% piperidine in DMF (v/v) for 10–20 min minimizes racemization vs. DBU-based reagents.
  • Temperature : Perform at 0°C for temperature-sensitive sequences.
  • Monitoring : Use Marfey’s reagent derivatization followed by HPLC to quantify D/L isomer formation .

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for the same synthetic route?

  • Answer : Variability arises from:

  • Solvent purity : Anhydrous DMF (≤50 ppm H2_2O) vs. technical grade.
  • Scaling effects : Pilot-scale reactions may require slower addition rates to control exotherms.
  • Analytical thresholds : HPLC area% vs. gravimetric purity. Cross-validate yields using 1H^1H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.